molecular formula C13H10Cl2N2O3 B2429429 [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-methylbenzenecarboxylate CAS No. 178211-04-6

[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-methylbenzenecarboxylate

Cat. No.: B2429429
CAS No.: 178211-04-6
M. Wt: 313.13
InChI Key: FLFFUOCCWRXKSU-UHFFFAOYSA-N
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Description

[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-methylbenzenecarboxylate is a chemical compound with a complex structure that includes both pyridazinyl and benzenecarboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-methylbenzenecarboxylate typically involves multiple steps. One common route starts with the preparation of the pyridazinyl core, followed by the introduction of the dichloro and oxo groups. The final step involves esterification with 4-methylbenzenecarboxylic acid. Reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity. Continuous flow reactors might also be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-methylbenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: Halogen atoms (chlorine) can be substituted with other groups like alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a hydroxylated compound.

Scientific Research Applications

Chemistry

In chemistry, [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-methylbenzenecarboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure makes it a potential candidate for probing biochemical pathways and understanding molecular mechanisms.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-methylbenzenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,6-pyridinedicarboxylate
  • 2,6-Pyridinedimethanol
  • 2,6-Pyridinedicarbonyl dichloride
  • 2,6-Pyridinedicarboxaldehyde

Uniqueness

Compared to these similar compounds, [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-methylbenzenecarboxylate stands out due to its unique combination of functional groups. The presence of both dichloro and oxo groups, along with the pyridazinyl and benzenecarboxylate moieties, provides distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

(4,5-dichloro-6-oxopyridazin-1-yl)methyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O3/c1-8-2-4-9(5-3-8)13(19)20-7-17-12(18)11(15)10(14)6-16-17/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFFUOCCWRXKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCN2C(=O)C(=C(C=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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